4-[butyl(ethyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(ethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-3-5-16-27(4-2)32(29,30)19-13-10-18(11-14-19)23(28)26-24-25-21-15-12-17-8-6-7-9-20(17)22(21)31-24/h6-15H,3-5,16H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDABSUGQIGVXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions The process begins with the preparation of the naphthothiazole intermediate, which is then coupled with a benzamide derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(ethyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[butyl(ethyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions are mediated by the specific functional groups present in the molecule.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several sulfamoyl benzamide derivatives, differing primarily in the heterocyclic substituent and sulfamoyl side chains. Key analogs include:
Key Observations :
- Heterocyclic Influence : The naphthothiazole group in the target compound likely increases molecular weight (~505–510 g/mol, inferred from analogs ) and lipophilicity compared to smaller heterocycles like thiazole or oxadiazole. This may enhance membrane permeability but reduce aqueous solubility.
- Sulfamoyl Substituents : Butyl(ethyl)sulfamoyl provides moderate steric bulk compared to benzyl(methyl) (LMM5) or bis(2-methoxyethyl) (). Bulkier groups may hinder target binding but improve metabolic stability.
Physicochemical Properties
Data from analogs suggest trends in solubility and stability:
The naphthothiazole system in the target compound is expected to reduce solubility compared to smaller heterocycles due to increased hydrophobicity.
Biological Activity
4-[butyl(ethyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound, part of the sulfamoyl derivatives, has been investigated for various biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound indicates a sophisticated structure that includes a naphthalene derivative fused with a thiazole ring. This configuration is often associated with notable biological activity. The synthesis of this compound involves multiple steps, including the formation of the sulfamoyl group and the coupling of naphthalene and thiazole moieties under controlled conditions to prevent side reactions .
The biological activity of this compound is primarily linked to its interaction with specific cellular targets. Compounds with similar structures have shown significant activity against various cancer cell lines by modulating signaling pathways associated with tumor growth. The exact mechanism involves inhibition of key growth factor receptors and modulation of apoptosis pathways .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, showing potential for further development as an anticancer agent.
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibition properties. Similar sulfamoyl derivatives have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative disease contexts . The inhibition potency can vary significantly based on structural modifications.
Study 1: Antitumor Activity
A study published in a peer-reviewed journal explored the antitumor activity of various naphthalene-thiazole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in human cancer cell lines when compared to controls, suggesting a strong potential for therapeutic use .
Study 2: Enzyme Inhibition Profile
Another research effort focused on evaluating the enzyme inhibition profile of sulfamoyl derivatives. The findings revealed that compounds structurally related to this compound exhibited moderate inhibition against AChE and BuChE with IC50 values ranging from 27 µM to over 100 µM, indicating potential applications in treating conditions like Alzheimer's disease .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
